molecular formula C9H8BrF B1382584 1-(2-Bromocyclopropyl)-4-fluorobenzene CAS No. 1876585-27-1

1-(2-Bromocyclopropyl)-4-fluorobenzene

Cat. No.: B1382584
CAS No.: 1876585-27-1
M. Wt: 215.06 g/mol
InChI Key: CEIRYQFNVHIOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromocyclopropyl)-4-fluorobenzene is an organic compound that features a bromocyclopropyl group attached to a fluorobenzene ring

Preparation Methods

The synthesis of 1-(2-Bromocyclopropyl)-4-fluorobenzene typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of a cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor.

    Bromination: The cyclopropane ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under specific conditions to yield 2-bromocyclopropane.

    Coupling Reaction: The final step involves the coupling of 2-bromocyclopropane with 4-fluorobenzene.

Chemical Reactions Analysis

1-(2-Bromocyclopropyl)-4-fluorobenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Bromocyclopropyl)-4-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromocyclopropyl)-4-fluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and conditions under which the compound is used .

Comparison with Similar Compounds

1-(2-Bromocyclopropyl)-4-fluorobenzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2-bromocyclopropyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c10-9-5-8(9)6-1-3-7(11)4-2-6/h1-4,8-9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIRYQFNVHIOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1Br)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Bromocyclopropyl)-4-fluorobenzene
Reactant of Route 2
1-(2-Bromocyclopropyl)-4-fluorobenzene
Reactant of Route 3
Reactant of Route 3
1-(2-Bromocyclopropyl)-4-fluorobenzene
Reactant of Route 4
1-(2-Bromocyclopropyl)-4-fluorobenzene
Reactant of Route 5
1-(2-Bromocyclopropyl)-4-fluorobenzene
Reactant of Route 6
Reactant of Route 6
1-(2-Bromocyclopropyl)-4-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.